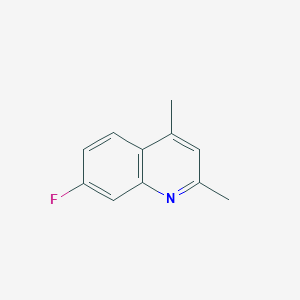
7-Hydroxy-3,3-dimethylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3,3-dimethylindolin-2-one is a compound belonging to the oxindole family, characterized by a hydroxy group at the 7th position and two methyl groups at the 3rd position of the indolin-2-one core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,3-dimethylindolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isatin derivatives with suitable nucleophiles. For instance, the reaction of 7-hydroxyisatin with dimethylamine under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions: 7-Hydroxy-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the oxindole core to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxy group or the indole nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of 7-oxo-3,3-dimethylindolin-2-one.
Reduction: Formation of 7-hydroxy-3,3-dimethylindoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-Hydroxy-3,3-dimethylindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 7-Hydroxy-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. The compound can bind to the active site of these enzymes, thereby blocking their activity and leading to downstream effects such as apoptosis in cancer cells .
類似化合物との比較
5,7-Dibromo-3,3-dimethylindolin-2-one: Similar structure but with bromine atoms at the 5th and 7th positions.
3-Hydroxy-3-methylindolin-2-one: Lacks the second methyl group at the 3rd position.
3,3-Dimethylindolin-2-one: Lacks the hydroxy group at the 7th position.
Uniqueness: 7-Hydroxy-3,3-dimethylindolin-2-one is unique due to the presence of both the hydroxy group and the two methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
7-hydroxy-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-10(2)6-4-3-5-7(12)8(6)11-9(10)13/h3-5,12H,1-2H3,(H,11,13) |
InChIキー |
OAHKNTGVVFWRJJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(=CC=C2)O)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


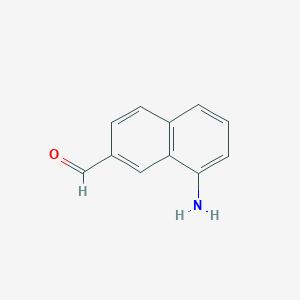
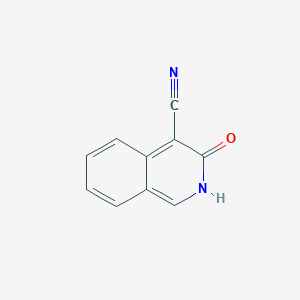
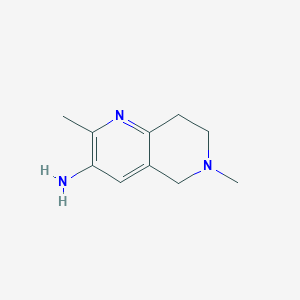
![6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11913894.png)
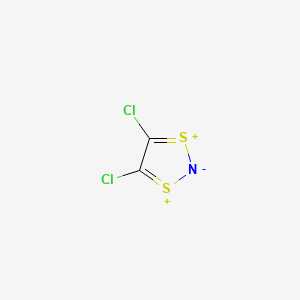
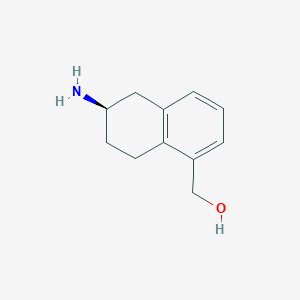
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol](/img/structure/B11913911.png)
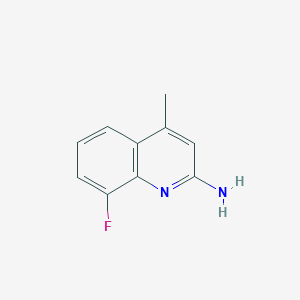
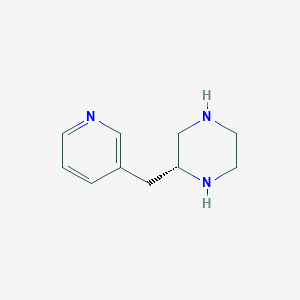
![7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine](/img/structure/B11913928.png)
![1-Oxaspiro[4.6]undecan-2-one](/img/structure/B11913931.png)

![3-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B11913942.png)
